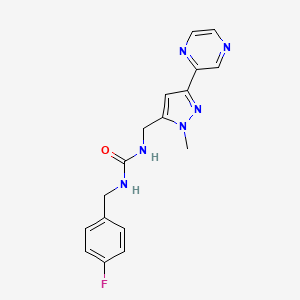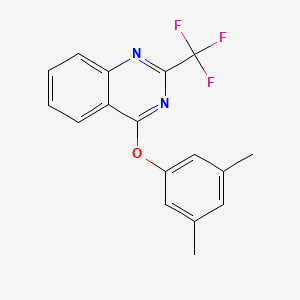
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethylphenoxy)-2-(trifluoromethyl)quinazoline is a useful research compound. Its molecular formula is C17H13F3N2O and its molecular weight is 318.299. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Research has demonstrated the potential of quinazoline derivatives as herbicides. A study synthesized a series of triketone-containing quinazoline-2,4-dione derivatives, showing promising herbicidal activity against broadleaf and monocotyledonous weeds. These compounds displayed better or excellent herbicidal activity at certain dosages, with some showing broader spectrum weed control than mesotrione, a known herbicide. This indicates the quinazoline derivatives' potential for optimization and application in agricultural settings for effective weed control (Da-Wei Wang et al., 2014).
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives have been a focus of study, highlighting their potential in various applications. For example, a research project synthesized a range of 4-(3-Chlorophenylamino)-6-methoxy quinazoline compounds, including derivatives with dimethylphenoxy groups. These compounds were obtained through a series of cyclization and etheration reactions, with their structures confirmed by IR, 1H NMR, 13C NMR, MS, and elemental analysis, showcasing the diverse synthetic pathways available for creating quinazoline derivatives with potential biological or industrial applications (Heping Yan et al., 2013).
Anticancer and Antitumor Activity
Quinazoline derivatives have also been explored for their anticancer and antitumor properties. A study synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activity against various cancer cell lines. This research highlights the potential of quinazoline and its derivatives in developing new anticancer agents, contributing to the ongoing search for effective treatments for various cancers (L. Deady et al., 2003).
Cardiotonic Activity
The cardiotonic activity of quinazoline derivatives was studied, with a series of 2(1H)-quinazolinones synthesized and evaluated for their potential to act as positive inotropic agents. These compounds were found to inhibit cardiac fraction III cyclic nucleotide phosphodiesterase (PDE-III) and showed positive inotropic activity, indicating their potential use in treating heart conditions by improving cardiac contractility (V. Bandurco et al., 1987).
Catalytic Applications
Quinazoline derivatives have been utilized in catalysis, demonstrating their versatility beyond pharmaceutical applications. A study on carbon nanofibres (CNFs) functionalized with quinazoline derivatives highlighted their efficiency as metal-free catalysts for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles. This represents an innovative approach to utilizing quinazoline derivatives in green chemistry, contributing to sustainable synthesis methods (Subodh Kumar et al., 2015).
Propiedades
IUPAC Name |
4-(3,5-dimethylphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-10-7-11(2)9-12(8-10)23-15-13-5-3-4-6-14(13)21-16(22-15)17(18,19)20/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUSVUBHNLVTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
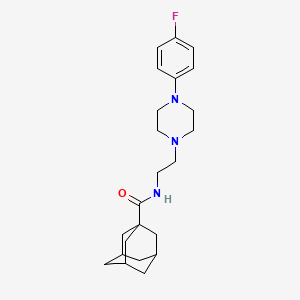
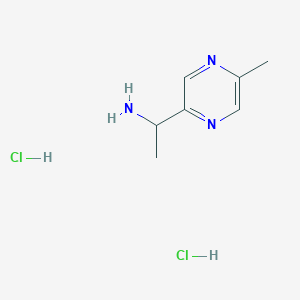
![3-bromo-N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2967848.png)
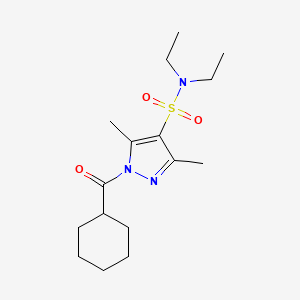

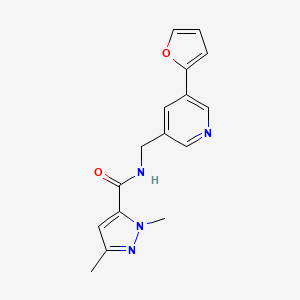
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
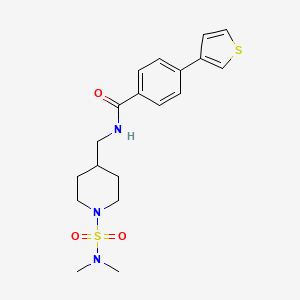
![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)
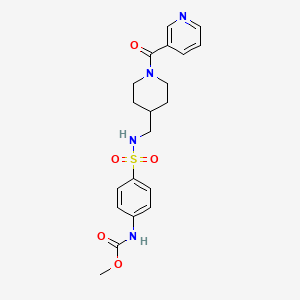

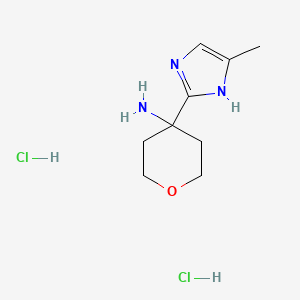
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
